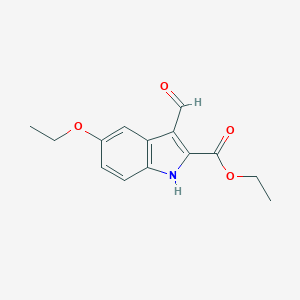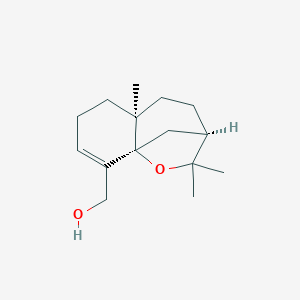
Dehydrobaimuxinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydrobaimuxinol is a natural product that has gained attention in recent years due to its potential applications in scientific research. It is a sesquiterpene lactone that is found in a variety of plant species, including those in the Asteraceae family.
Mecanismo De Acción
The mechanism of action of dehydrobaimuxinol is not fully understood, but it is thought to involve the inhibition of various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the Akt pathway, which is involved in cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
Dehydrobaimuxinol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, as mentioned earlier. It has also been shown to inhibit the activation of NF-κB and Akt, as well as the expression of COX-2 and iNOS.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dehydrobaimuxinol in lab experiments is that it is a natural product, which may be more biologically relevant than synthetic compounds. It also has a relatively simple chemical structure, which makes it easier to synthesize and modify.
One limitation of using dehydrobaimuxinol in lab experiments is that it is not widely available. It is found in relatively low quantities in plant species, which makes it difficult to obtain in large quantities. It is also relatively expensive to synthesize.
Direcciones Futuras
There are several future directions for research on dehydrobaimuxinol. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its effectiveness against different types of cancer and to optimize its use in combination with other chemotherapy drugs.
Another area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine its effectiveness in different inflammatory conditions and to optimize its use in combination with other anti-inflammatory drugs.
Finally, further studies are needed to better understand the mechanism of action of dehydrobaimuxinol and to identify other signaling pathways that it may target. This could lead to the development of new drugs that target these pathways and have potential applications in a variety of diseases.
Métodos De Síntesis
Dehydrobaimuxinol can be synthesized from the plant species that contain it, such as Baimuxinol, by a series of chemical reactions. One such method involves the use of a Grignard reagent to form a key intermediate, which is then treated with various reagents to produce dehydrobaimuxinol. The yield of this method can be improved by optimizing the reaction conditions and purification steps.
Aplicaciones Científicas De Investigación
Dehydrobaimuxinol has been shown to have a variety of potential applications in scientific research. One area of interest is its anti-inflammatory properties, which have been demonstrated in several studies. Dehydrobaimuxinol has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
Another area of interest is its potential as an anticancer agent. Dehydrobaimuxinol has been shown to induce apoptosis in cancer cells and inhibit their growth. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
Propiedades
Número CAS |
105013-74-9 |
|---|---|
Nombre del producto |
Dehydrobaimuxinol |
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
[(1R,6S,9R)-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-2-yl]methanol |
InChI |
InChI=1S/C15H24O2/c1-13(2)11-6-8-14(3)7-4-5-12(10-16)15(14,9-11)17-13/h5,11,16H,4,6-10H2,1-3H3/t11-,14+,15+/m1/s1 |
Clave InChI |
JDBYBUVTDVWOAW-UGFHNGPFSA-N |
SMILES isomérico |
C[C@@]12CCC=C([C@@]13C[C@@H](CC2)C(O3)(C)C)CO |
SMILES |
CC1(C2CCC3(CCC=C(C3(C2)O1)CO)C)C |
SMILES canónico |
CC1(C2CCC3(CCC=C(C3(C2)O1)CO)C)C |
Sinónimos |
Dehydrobaimuxinol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



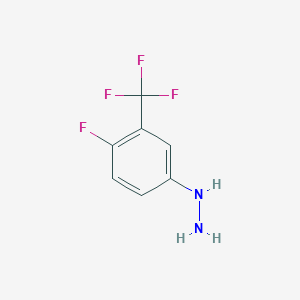
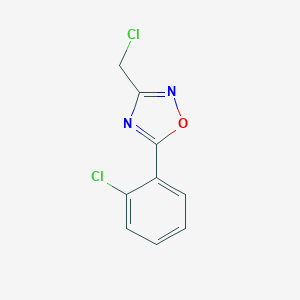
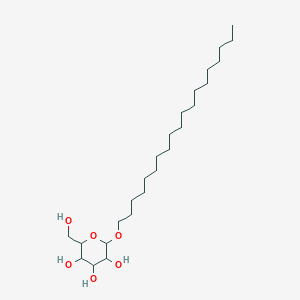
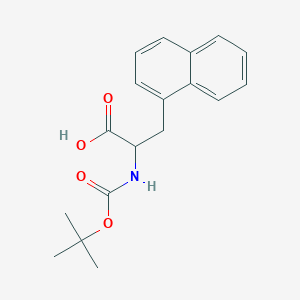
![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)
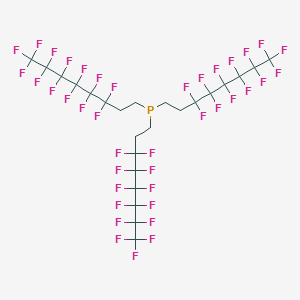
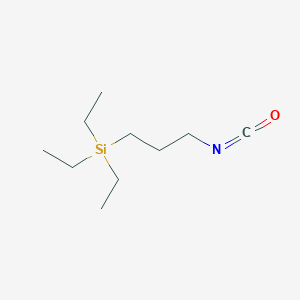
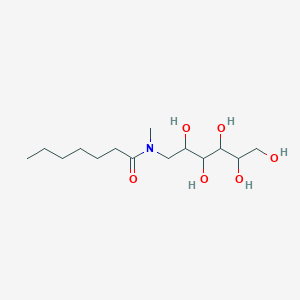
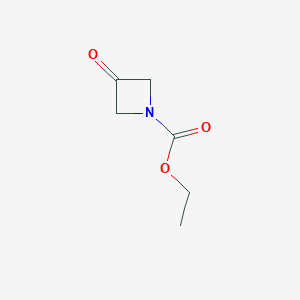
![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)
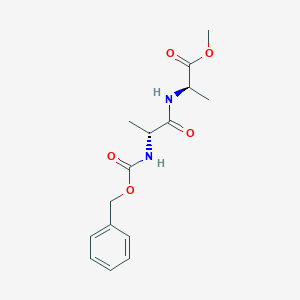
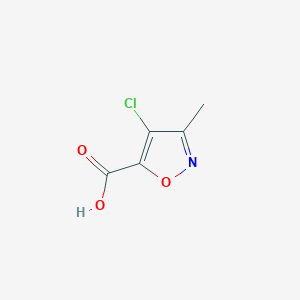
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
